A-71623

Descripción general

Descripción

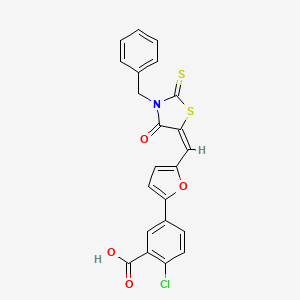

A-71623 es un agonista potente y selectivo del receptor de la colecistoquinina A (receptor CCK-A). Es un compuesto sintético basado en péptidos conocido por su alta afinidad y selectividad hacia el receptor CCK-A, con un valor de IC50 de 3,7 nanomolar en el páncreas de conejillos de indias . Este compuesto ha sido ampliamente estudiado por su capacidad para suprimir la ingesta de alimentos después de la administración central o periférica .

Aplicaciones Científicas De Investigación

A-71623 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar la relación estructura-actividad de los agonistas del receptor CCK-A.

Biología: Investigado por su papel en la regulación de la ingesta de alimentos y el peso corporal en modelos animales.

Mecanismo De Acción

A-71623 ejerce sus efectos uniéndose selectivamente y activando el receptor CCK-A. Este receptor se encuentra principalmente en el tracto gastrointestinal y el sistema nervioso central. Tras la activación, this compound imita la acción del ligando natural colecistoquinina, lo que lleva a:

- Supresión de la ingesta de alimentos al indicar saciedad al cerebro.

- Modulación de la motilidad gastrointestinal y la secreción enzimática.

- Regulación de las funciones neuroendocrinas .

Compuestos similares:

A-70874: Otro agonista selectivo del receptor CCK-A con propiedades similares pero diferente potencia y selectividad.

CCK-4: Un fragmento peptídico de la colecistoquinina utilizado en investigación para estudiar la ansiedad y los trastornos de pánico.

Singularidad de this compound: this compound se destaca por su alta selectividad para el receptor CCK-A sobre el receptor CCK-B, con una diferencia de selectividad de 1200 veces . Esto lo convierte en una herramienta valiosa para estudiar los efectos específicos de la activación del receptor CCK-A sin interferencia de la actividad del receptor CCK-B.

Análisis Bioquímico

Biochemical Properties

A-71623 interacts with the cholecystokinin A (CCK-A) receptor, a subtype of cholecystokinin (CCK) receptors in the brain . It exhibits high potency and selectivity for the CCK-A receptor, with IC50 values of 3.7 nM in guinea pig pancreas (CCK-A) and 4500 nM in cerebral cortex (CCK-B) in radioligand binding assays .

Cellular Effects

This compound has been shown to suppress food intake following central or peripheral administration . It has also been found to dampen Purkinje neuron pathology and associated deficits in motor performance in mouse models of spinocerebellar ataxias .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CCK-A receptor, acting as a full agonist . This interaction triggers downstream signaling pathways that can influence various cellular processes, including food intake and neuronal function .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in both in vitro and in vivo settings

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce food intake and improve motor performance at certain dosages

Metabolic Pathways

Given its interaction with the CCK-A receptor, it may influence pathways related to food intake and neuronal function .

Transport and Distribution

Given its activity as a CCK-A receptor agonist, it is likely to be distributed to tissues where these receptors are expressed .

Subcellular Localization

As a CCK-A receptor agonist, it is likely to be localized to the cell membrane where these receptors are expressed .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: A-71623 se sintetiza a través de una serie de reacciones de acoplamiento de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos para formar la cadena peptídica deseada. Los pasos clave incluyen:

- Protección de los grupos funcionales de los aminoácidos para evitar reacciones secundarias no deseadas.

- Acoplamiento de aminoácidos utilizando reactivos como diciclohexilcarbodiimida (DCC) y 1-hidroxibenzotriazol (HOBt).

- Desprotección de las cadenas laterales de los aminoácidos y los grupos terminales para producir el péptido final.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

- Síntesis de péptidos a gran escala utilizando sintetizadores de péptidos automatizados.

- Purificación del péptido sintetizado utilizando cromatografía líquida de alta resolución (HPLC) para lograr una alta pureza (≥95%).

- Liofilización para obtener el producto final en forma sólida estable .

Análisis De Reacciones Químicas

Tipos de reacciones: A-71623 principalmente sufre reacciones de formación y escisión de enlaces peptídicos. El compuesto es estable en condiciones fisiológicas y no se somete fácilmente a reacciones de oxidación o reducción.

Reactivos y condiciones comunes:

Reactivos de acoplamiento: Dicyclohexilcarbodiimida (DCC), 1-hidroxibenzotriazol (HOBt).

Reactivos de desprotección: Ácido trifluoroacético (TFA) para eliminar los grupos protectores.

Purificación: Cromatografía líquida de alta resolución (HPLC) para lograr alta pureza.

Productos principales: El producto principal formado a partir de la síntesis de this compound es el propio péptido, con un peso molecular de 840,97 gramos por mol .

Comparación Con Compuestos Similares

A-70874: Another selective CCK-A receptor agonist with similar properties but different potency and selectivity.

CCK-4: A peptide fragment of cholecystokinin used in research to study anxiety and panic disorders.

Uniqueness of A-71623: this compound stands out due to its high selectivity for the CCK-A receptor over the CCK-B receptor, with a 1200-fold selectivity difference . This makes it a valuable tool for studying the specific effects of CCK-A receptor activation without interference from CCK-B receptor activity.

Propiedades

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H56N8O9/c1-27-15-9-11-19-31(27)50-42(59)46-22-14-13-21-33(39(56)49-35(25-37(53)54)41(58)52(5)36(38(45)55)23-28-16-7-6-8-17-28)48-40(57)34(51-43(60)61-44(2,3)4)24-29-26-47-32-20-12-10-18-30(29)32/h6-12,15-20,26,33-36,47H,13-14,21-25H2,1-5H3,(H2,45,55)(H,48,57)(H,49,56)(H,51,60)(H,53,54)(H2,46,50,59)/t33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHCBYMGWWTGSO-ZYADHFCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(CC(=O)O)C(=O)N(C)C(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NCCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H56N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926728 | |

| Record name | N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

841.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130408-77-4 | |

| Record name | A 71623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130408774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

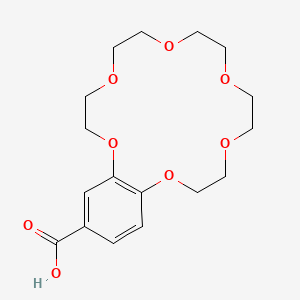

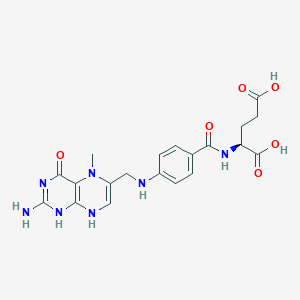

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1666345.png)